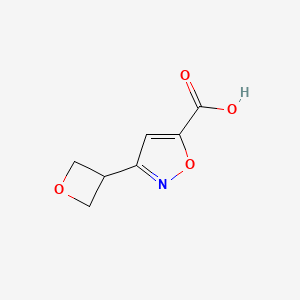
3-(Oxetan-3-yl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both an oxetane and an isoxazole ring. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of the oxetane ring imparts unique chemical properties, making this compound a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms the isoxazole ring . The oxetane ring can be introduced via nucleophilic substitution reactions involving oxetane derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the oxetane and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Oxetan-3-yl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carboxylic acid: Lacks the oxetane ring, which may affect its biological activity.
Oxetane-3-carboxylic acid: Lacks the isoxazole ring, resulting in different chemical properties.
3-(Oxetan-3-yl)isoxazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the isoxazole ring.
Uniqueness
3-(Oxetan-3-yl)isoxazole-5-carboxylic acid is unique due to the presence of both the oxetane and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-(oxetan-3-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-7(10)6-1-5(8-12-6)4-2-11-3-4/h1,4H,2-3H2,(H,9,10) |
InChI Key |
AVGNCOSLAYRPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



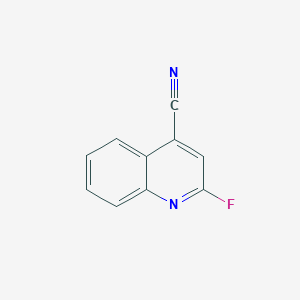
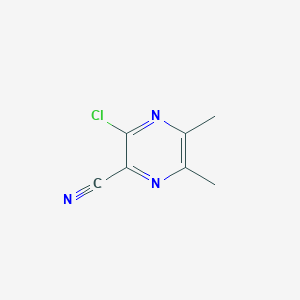
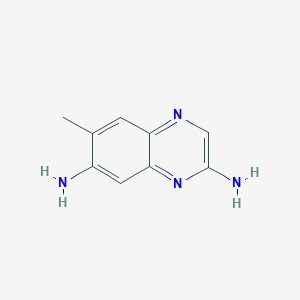
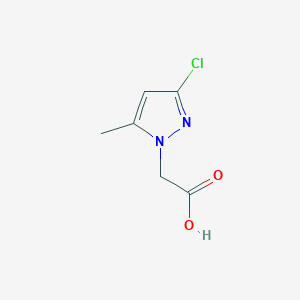
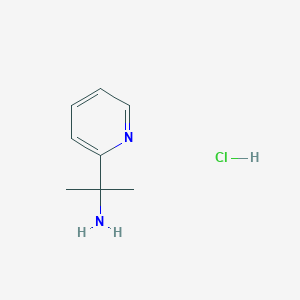

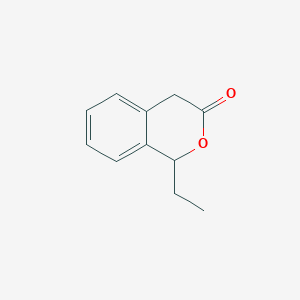
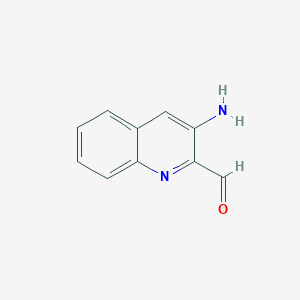

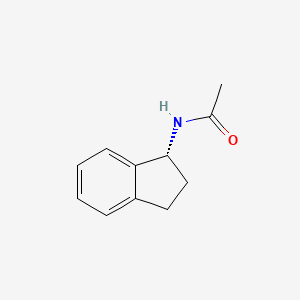
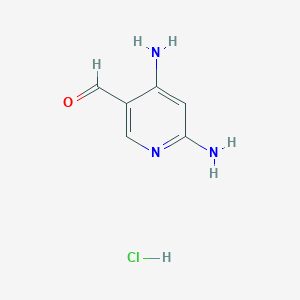
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
